BenchChemオンラインストアへようこそ!

7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

For kinase inhibitor SAR, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1557521-89-7) delivers optimal cross-coupling reactivity. Bromine at the 7-position outperforms the chloro analog in Suzuki/Buchwald reactions, while the known pKa (10.99±0.20) enables predictable purification. ≥98% purity reduces impurities by 60% versus standard 95% grades, directly increasing confidence in IC50/EC50 data. Validated in published PIM kinase and PARP-1 inhibitor programs, this building block accelerates hit-to-lead. Standard B2B shipping; request a quote.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1557521-89-7
Cat. No. B1379500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
CAS1557521-89-7
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C2C(=O)N1)Br
InChIInChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
InChIKeyDGTXTSXNQQYKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1557521-89-7): A Core Scaffold for Kinase Inhibitor and Antagonist Development


7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1557521-89-7) is a heterocyclic compound featuring a fused pyrrole and pyrazine ring system with a bromine substituent at the 7-position and a carbonyl group at the 1-position . This compound serves as a versatile synthetic building block for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors, as exemplified by its use in the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives targeting PIM kinases [1] and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [2]. Its molecular formula is C₇H₅BrN₂O, with a molecular weight of 213.03 g/mol .

Critical Differentiation: Why 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1557521-89-7) Cannot Be Replaced by In-Class Analogs


Within the pyrrolo[1,2-a]pyrazin-1-one class, the specific halogen at the 7-position critically dictates both synthetic utility and potential biological activity. A direct substitution with the 7-chloro analog (CAS 1601830-13-0) alters the compound's reactivity profile in cross-coupling reactions, as bromine provides a superior balance of oxidative addition efficiency and stability compared to chlorine, which is less reactive . Conversely, substitution with a non-halogenated core or a different halogen, such as iodine, would change the physicochemical properties, including the compound's pKa, which is measured at 10.99 ± 0.20 for the bromo derivative . Furthermore, the presence of the carbonyl group distinguishes this compound from 7-bromopyrrolo[1,2-a]pyrazine (CAS 1246554-25-5), which lacks the carbonyl and thus offers a different set of synthetic handles and potential interactions with biological targets . These structural and electronic differences make generic substitution without validation a significant risk to the integrity of SAR studies and the success of downstream chemical transformations.

Quantitative Evidence Guide for 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1557521-89-7): Comparator-Based Differentiation


Enhanced Purity for Reproducible SAR Studies: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1557521-89-7) vs. Standard 95% Purity Grades

In the context of SAR studies where minor impurities can confound biological assay results, the availability of high-purity 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a key differentiator. While the compound is widely offered at a standard 95% purity from suppliers like Sigma-Aldrich and AKSci, specialized vendors provide material with ≥98% purity . This 3% absolute increase in purity, representing a 60% reduction in potential impurity burden, is critical for ensuring the accuracy and reproducibility of dose-response experiments, especially when screening at low concentrations .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Distinct Physicochemical Properties for Optimized Synthetic Planning: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1557521-89-7) vs. 7-Chloro Analog

The choice between a bromo and chloro substituent at the 7-position of the pyrrolo[1,2-a]pyrazin-1-one core has significant implications for synthetic strategy. The bromo derivative (CAS 1557521-89-7) has a reported pKa of 10.99 ± 0.20, which influences its behavior under acidic or basic reaction conditions . This contrasts with the 7-chloro analog (CAS 1601830-13-0), which, while structurally similar, will exhibit a different pKa due to the altered electron-withdrawing effect of the chlorine atom. Furthermore, the bromine atom is a superior handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chlorine, offering higher reactivity and broader scope for introducing diverse aryl or amine groups .

Medicinal Chemistry Organic Synthesis Physicochemical Property Prediction

Validated Core Scaffold for Kinase Inhibitor Design: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1557521-89-7) as a Proven Precursor to Potent PIM and PARP-1 Inhibitors

The pyrrolo[1,2-a]pyrazin-1-one core, for which 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a key synthetic intermediate, has been validated as a privileged scaffold in multiple kinase inhibitor programs. A 2022 study demonstrated that derivatives of this scaffold, synthesized via stereoselective methods, exhibit potent and selective inhibition of PIM kinases, with compound 20c showing excellent potency on PIM1 and PIM2 [1]. Separately, a 2009 SAR study identified this core as the basis for a novel series of PARP-1 inhibitors, with optimized compounds achieving inhibition of BRCA-deficient cell proliferation in the low double-digit nanomolar range [2]. In contrast, the non-carbonyl containing analog, 7-bromopyrrolo[1,2-a]pyrazine (CAS 1246554-25-5), lacks this established track record in kinase inhibitor development .

Kinase Inhibitor Discovery Oncology Medicinal Chemistry

Optimal Application Scenarios for 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1557521-89-7) Based on Quantitative Evidence


Scenario 1: High-Fidelity Structure-Activity Relationship (SAR) Studies Requiring Stringent Purity Control

In SAR campaigns where the objective is to correlate subtle structural modifications with changes in biological activity, the use of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one with a purity of ≥98% is strongly recommended over standard 95% grades. The 3% absolute purity increase (a 60% reduction in potential impurities) directly translates to greater confidence in the biological data generated, particularly for assays measuring IC50 or EC50 values in the nanomolar range . This is especially relevant when the compound is used as a starting material for a library of analogs where minor impurities could lead to misinterpretation of SAR trends.

Scenario 2: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling Reactions

For medicinal chemists aiming to introduce structural diversity at the 7-position of the pyrrolo[1,2-a]pyrazin-1-one core, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is the preferred building block. Its bromine atom provides the optimal balance of reactivity for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling efficient installation of aryl, heteroaryl, or amine groups . This contrasts with the less reactive 7-chloro analog, which would require harsher conditions or more specialized catalysts. Furthermore, the known pKa of 10.99 ± 0.20 allows for predictable optimization of reaction and purification conditions .

Scenario 3: Accelerated Hit-to-Lead Optimization in Kinase Drug Discovery Programs

Research teams focused on developing novel kinase inhibitors, particularly those targeting PIM kinases or PARP-1, should prioritize 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as a key synthetic intermediate. The core scaffold has a proven track record in the scientific literature, with multiple studies demonstrating its ability to yield potent and selective inhibitors with favorable cellular activity [1][2]. Leveraging this established SAR knowledge can significantly reduce the time and resources required to progress from a hit to a lead compound, compared to starting with a less-characterized analog such as 7-bromopyrrolo[1,2-a]pyrazine .

Scenario 4: Synthesis of Functionalized Pyrrolopyrazinone Libraries for Biological Screening

When planning the synthesis of a diverse library of pyrrolo[1,2-a]pyrazin-1-one derivatives for broad biological screening, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one serves as an ideal starting point. The bromine atom can be selectively replaced with a variety of functional groups via cross-coupling, while the carbonyl and NH groups provide additional vectors for diversification. The availability of high-purity material (≥98%) ensures that the resulting library members are of sufficient quality for reliable screening results, minimizing the need for post-synthesis repurification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.